3-Acetamidopyridine-2-carboxylic acid
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Overview
Description
3-Acetamidopyridine-2-carboxylic acid is an organic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2O3/c1-5(11)10-6-3-2-4-9-7(6)8(12)13/h2-4H,1H3,(H,10,11)(H,12,13) . This suggests that the molecule is planar with a carbonyl group and a hydroxyl group attached to the same carbon .Physical and Chemical Properties Analysis
This compound is a powder at room temperature with a melting point of 216-218°C . It is part of the carboxylic acid group, which is known for its polar nature due to the presence of a carbonyl and a hydroxyl group attached to the same carbon .Scientific Research Applications
Cocrystallization Agent
2-Acetaminopyridine has been explored as a potential cocrystallizing agent to take advantage of the 2-aminopyridine moiety as a structural and geometric complement to carboxylic acids. This avoids transforming two neutral molecular building blocks into an ion-pair during noncovalent assembly, demonstrating its capability of affecting the construction of binary cocrystals in a predictable manner (Aakeröy, Hussain, & Desper, 2006).
Chemiluminescence Detection
Derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography using electrogenerated chemiluminescence detection have been identified, with specific reagents found to be selective and sensitive for carboxylic acid derivatization. This optimized detection method for free fatty acids and ibuprofen demonstrates the potential for highly sensitive derivatives under mild reaction conditions (Morita & Konishi, 2002).
Coordination Chemistry
The study of complexes of cobalt(II) and nickel(II) with ligands such as 2-acetamidopyridine and its derivatives has provided insights into their structure, magnetic properties, and spectroscopic characteristics, confirming their octahedral complexes nature (Shaw & Sutton, 1969).
Antimetastatic Activity
The synthesis and evaluation of L-iduronic acid-type 1-N-iminosugars derived from 2-acetamidopyridine and its analogs have shown promising antimetastatic activity, inhibiting the invasion of cancer cells through reconstituted basement membranes and pulmonary metastasis in mice, indicating a significant potential for cancer treatment (Nishimura et al., 1997).
Electrochemical Oxidation
A novel approach for the electrochemical oxidation of alcohols and aldehydes to carboxylic acids using 4-acetamido-TEMPO as a mediator has been developed. This method successfully converts various substrates to the corresponding carboxylic acids under mild conditions, demonstrating a potential alternative to traditional oxidation methods (Rafiee et al., 2018).
Safety and Hazards
The safety information for 3-Acetamidopyridine-2-carboxylic acid includes several hazard statements such as H302, H315, H319, and H335, and several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-acetamidopyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)10-6-3-2-4-9-7(6)8(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEOHJDEILSIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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